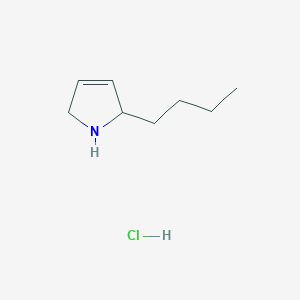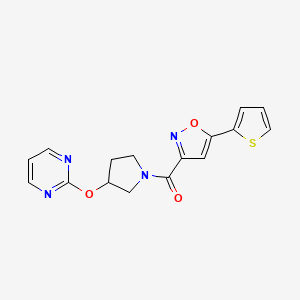
(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrimidine ring, a pyrrolidine ring, an isoxazole ring, and a thiophene ring. These functional groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The structure could be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability would be influenced by the functional groups and the overall structure of the compound .Applications De Recherche Scientifique
PET Imaging in Parkinson's Disease
A study focused on the synthesis of a new potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, involving a compound with a complex structure incorporating pyrimidin and pyrrolidinyl methanone components. This research highlights the utility of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Low-Cost Emitters
Another study detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing how compounds with pyrimidinyl methanone structures can contribute to the development of luminescent materials with large Stokes' shift, potentially useful for creating low-cost emitters for various applications (Volpi et al., 2017).
Antimicrobial and Antiproliferative Activities
Research into novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrated that compounds structurally related to the query show significant antimicrobial and in vitro anticancer activity. These findings suggest potential therapeutic applications of such compounds (Fahim et al., 2021).
Organotin(IV) Complexes for Antimicrobial Applications
A study synthesized new organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from pyrrolidin-1-yl methanone, demonstrating their significant antibacterial activities. This research exemplifies the application of such compounds in developing potential drug candidates (Singh et al., 2016).
Sodium Channel Blocker and Anticonvulsant Agents
A series of novel derivatives was synthesized, evaluated as sodium channel blockers, and anticonvulsant agents, indicating the medicinal chemistry applications of compounds with pyrimidinyl and pyrrolidinyl methanone structures in addressing neurological disorders (Malik & Khan, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(12-9-13(23-19-12)14-3-1-8-24-14)20-7-4-11(10-20)22-16-17-5-2-6-18-16/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVULFYLERYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

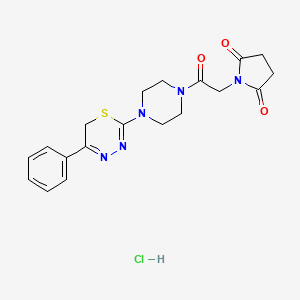
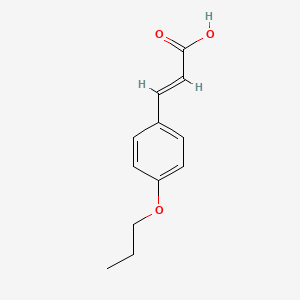
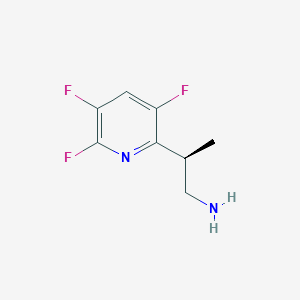
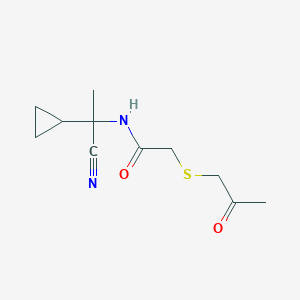
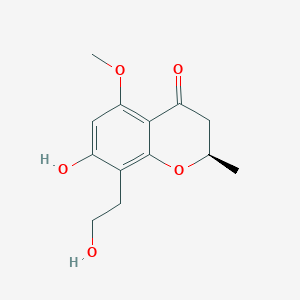
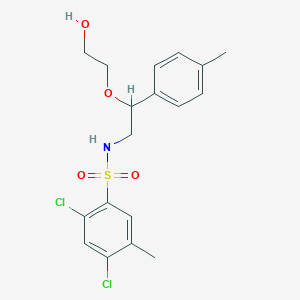
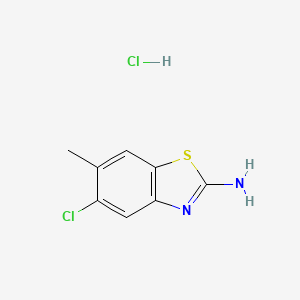
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)
![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2656162.png)
